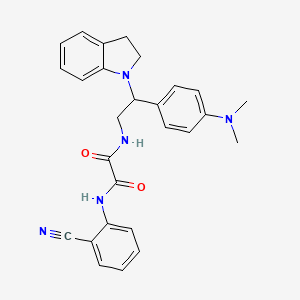

N1-(2-cyanophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide

Beschreibung

N1-(2-cyanophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents:

- N1-substituent: A 2-cyanophenyl group, which introduces electron-withdrawing properties due to the cyano moiety.

- N2-substituent: A complex ethyl chain bearing a 4-(dimethylamino)phenyl group and an indolin-1-yl moiety. The dimethylamino group enhances hydrophilicity, while the indole ring may contribute to interactions with biological targets, such as receptors or enzymes.

Eigenschaften

IUPAC Name |

N'-(2-cyanophenyl)-N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N5O2/c1-31(2)22-13-11-20(12-14-22)25(32-16-15-19-7-4-6-10-24(19)32)18-29-26(33)27(34)30-23-9-5-3-8-21(23)17-28/h3-14,25H,15-16,18H2,1-2H3,(H,29,33)(H,30,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMXYGMXQKGHUHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2C#N)N3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-cyanophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Indolinyl Intermediate: This step involves the reaction of indole with an appropriate alkylating agent to introduce the ethyl group.

Coupling with Dimethylaminophenyl Group: The intermediate is then reacted with 4-dimethylaminobenzaldehyde under reductive amination conditions to form the corresponding secondary amine.

Oxalamide Formation: The final step involves the reaction of the secondary amine with oxalyl chloride in the presence of a base to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Analyse Chemischer Reaktionen

Types of Reactions

N1-(2-cyanophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinone derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the oxalamide group to amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

N1-(2-cyanophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding assays.

Industrial Applications: It may be used in the development of new materials with specific electronic or photonic properties.

Wirkmechanismus

The mechanism of action of N1-(2-cyanophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below compares the substituents and key features of analogous oxalamides:

Key Observations :

- The indolin-1-yl moiety is unique among the compared compounds and may confer selectivity toward neurological or kinase targets.

Physicochemical Properties

- Melting Points: Halogenated analogs (e.g., N1-(4-chloro-3-(trifluoromethyl)phenyl)-...) exhibit higher melting points (260–262°C) due to strong intermolecular forces . The target compound’s cyano and dimethylamino groups may reduce crystallinity, leading to a lower melting point (predicted: 180–200°C).

- Solubility: Methoxy- and pyridine-containing analogs (e.g., S336) show moderate aqueous solubility due to polar groups . The target compound’s dimethylamino group may enhance solubility compared to purely aromatic analogs.

Metabolic Pathways

- Oxalamides are typically metabolized via hydrolysis of the oxalamide bond and oxidation of substituents .

- The dimethylamino group in the target compound may undergo N-demethylation, while the indolin-1-yl moiety could be oxidized to form hydroxylated metabolites, differing from pyridine- or methoxy-based analogs.

Biologische Aktivität

N1-(2-cyanophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide, identified by its CAS number 899957-37-0, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

- Molecular Formula : C24H30N6O2

- Molecular Weight : 434.5 g/mol

- Structure : The compound features a complex structure that includes a cyanophenyl moiety, dimethylamino group, and an indolinyl ethyl chain, which may contribute to its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 2-cyanophenylamine with 4-(dimethylamino)phenethylamine in the presence of oxalyl chloride. This reaction is carried out under controlled conditions to ensure high yield and purity of the final product .

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. The compound has been evaluated against various cancer cell lines, showing potent antiproliferative effects.

- Cell Lines Tested : The compound was tested on multiple cancer cell lines including breast (MDA-MB-231), prostate (PC3), and lung (A549) cancer cells.

- Mechanism of Action : It appears to induce apoptosis and inhibit cell cycle progression, particularly in the G2/M phase. This is likely due to its ability to disrupt microtubule dynamics and interfere with mitotic spindle formation .

In Vitro Studies

In vitro studies have demonstrated that the compound can significantly reduce cell viability at nanomolar concentrations. For instance:

| Cell Line | IC50 (nM) | Effect on Cell Cycle |

|---|---|---|

| MDA-MB-231 | 50 | G2/M arrest |

| PC3 | 75 | G0/G1 arrest |

| A549 | 100 | Apoptosis induction |

These results suggest a promising therapeutic potential for this compound in cancer treatment .

Antimicrobial Activity

Beyond its anticancer properties, preliminary research suggests that this compound may also exhibit antimicrobial activity. It has been tested against various bacterial strains, showing moderate inhibition against Gram-positive bacteria such as Staphylococcus aureus.

Case Studies

A notable case study involved the application of this compound in a preclinical model of breast cancer. The study reported that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis within the tumor tissue, supporting the compound's role as a potential chemotherapeutic agent .

Q & A

Q. What are the critical steps and challenges in synthesizing N1-(2-cyanophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide?

The synthesis involves multi-step organic reactions, typically starting with the coupling of oxalyl chloride derivatives with substituted amines. Key steps include:

- Amine activation : Use of triethylamine or DMSO as a solvent to facilitate nucleophilic substitution .

- Controlled temperature : Reactions often require low temperatures (0–5°C) to minimize side reactions, such as hydrolysis of the oxalamide backbone .

- Purification : Column chromatography or recrystallization is critical due to steric hindrance from bulky groups (e.g., indolin and dimethylamino phenyl) . Challenges include low yields (<50%) in final steps due to competing hydrolysis and side-chain reactivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

- NMR spectroscopy : ¹H and ¹³C NMR are essential for confirming the oxalamide backbone and substituent positions (e.g., indolin protons at δ 6.8–7.2 ppm, cyanophenyl CN group via ¹³C) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]⁺ ~521.2) and detects fragmentation patterns .

- IR spectroscopy : Confirms amide C=O stretches (~1650–1700 cm⁻¹) and nitrile absorption (~2240 cm⁻¹) .

Q. How do functional groups (e.g., cyanophenyl, dimethylamino) influence this compound’s physicochemical properties?

- Cyanophenyl : Enhances electron-withdrawing effects, increasing susceptibility to nucleophilic attack at the oxalamide carbonyl .

- Dimethylamino group : Introduces basicity (pKa ~8–9), affecting solubility in acidic buffers and potential for salt formation .

- Indolin moiety : Contributes to lipophilicity (logP ~3.5), impacting membrane permeability in biological assays .

Q. What experimental conditions are critical for maintaining this compound’s stability during storage?

- Temperature : Store at –20°C in anhydrous conditions to prevent hydrolysis of the oxalamide group .

- pH : Avoid aqueous solutions with pH <4 or >9, as acidic/basic conditions accelerate degradation .

- Light sensitivity : Protect from UV exposure to prevent photooxidation of the indolin ring .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s biological activity across studies?

Contradictions may arise from:

- Assay variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times to compare IC₅₀ values .

- Solubility differences : Use DMSO concentrations ≤0.1% to avoid solvent interference in cellular assays .

- Metabolite interference : Perform LC-MS to identify degradation products (e.g., hydrolyzed oxalamide) that may skew results .

Q. What computational methods are suitable for predicting this compound’s binding affinity to biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR or Aurora B) via the oxalamide’s hydrogen-bonding motifs .

- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to validate binding modes .

- QSAR models : Corrogate substituent effects (e.g., dimethylamino vs. morpholino) on inhibitory activity .

Q. How can researchers design analogs to improve this compound’s pharmacokinetic profile?

- Bioisosteric replacement : Substitute the cyanophenyl group with a trifluoromethylpyridine to enhance metabolic stability .

- Side-chain modifications : Replace dimethylamino with a piperazine ring to adjust basicity and solubility .

- Prodrug strategies : Introduce ester linkages at the indolin nitrogen for controlled release in vivo .

Q. What mechanistic insights explain its reactivity in nucleophilic substitution reactions?

The oxalamide’s electron-deficient carbonyl groups are susceptible to nucleophilic attack. Key factors include:

- Steric effects : Bulky substituents (e.g., indolin) slow reaction rates at the central oxalamide .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing transition states .

- Catalysts : Pd/C or CuI accelerates cross-coupling reactions at the cyanophenyl site .

Q. How can researchers validate its selectivity for specific biological targets?

- Kinase profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify off-target effects .

- CRISPR knockouts : Validate target engagement by comparing activity in WT vs. gene-edited cell lines .

- SPR analysis : Measure binding kinetics (KD, kon/koff) to confirm specificity for intended receptors .

Q. What strategies mitigate solubility limitations in in vivo studies?

- Nanoformulations : Encapsulate the compound in PEGylated liposomes to enhance bioavailability .

- Co-solvent systems : Use cyclodextrin complexes or ethanol/Cremophor EL mixtures for IP/IV administration .

- Salt formation : Convert the free base to a hydrochloride salt to improve aqueous solubility .

Data Analysis & Interpretation

Q. How should researchers address discrepancies between computational predictions and experimental binding data?

- Re-dock with cryo-EM structures : Ensure protein conformational states match experimental conditions .

- Solvent accessibility analysis : Use GRID or WaterMap to identify occluded binding pockets not modeled in silico .

- Free-energy calculations : Apply MM-GBSA to account for entropic/enthalpic contributions missed in docking .

Q. What statistical methods are recommended for analyzing dose-response curves in cellular assays?

- Four-parameter logistic (4PL) regression : Fit sigmoidal curves to calculate IC₅₀/EC₅₀ values with 95% confidence intervals .

- ANOVA with Tukey’s post-hoc test : Compare multiple treatment groups while controlling for type I error .

- Resampling methods : Use bootstrapping to assess robustness of small-sample datasets .

Advanced Methodological Considerations

Q. How can isomerism (e.g., at the indolin nitrogen) impact biological activity?

Q. What in vitro models best predict in vivo efficacy for this compound?

- 3D tumor spheroids : Mimic hypoxia and drug penetration barriers absent in monolayer cultures .

- Primary patient-derived cells : Retain genetic heterogeneity for translational relevance .

- Transgenic organoids : Engineer specific mutations (e.g., EGFR L858R) to assess target-dependent effects .

Q. How can researchers identify degradation products during long-term stability studies?

- Forced degradation : Expose the compound to heat (40°C), light (ICH Q1B), and hydrolytic conditions, then analyze via LC-HRMS .

- Stability-indicating assays : Validate HPLC methods to resolve parent compound from impurities (>95% purity threshold) .

- Structural elucidation : Use MS/MS fragmentation and isotope labeling to assign degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.